![molecular formula C7H8N2O4 B12520802 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 740060-59-7](/img/structure/B12520802.png)
2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diazabicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes two nitrogen atoms and two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the reaction of a suitable diene with a diazo compound under controlled conditions. One common method involves the use of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate as an intermediate . The reaction conditions often require specific solvents and temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines or other reduced derivatives .
科学的研究の応用
2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with molecular targets through its nitrogen atoms and carboxylic acid groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but lacks the nitrogen atoms present in 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: An ester derivative of the compound, used as an intermediate in its synthesis.
特性
CAS番号 |
740060-59-7 |
|---|---|
分子式 |
C7H8N2O4 |
分子量 |
184.15 g/mol |
IUPAC名 |
2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)8-4-1-2-5(3-4)9(8)7(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13) |
InChIキー |
SEULEVHUEBOMFH-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1N(N2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


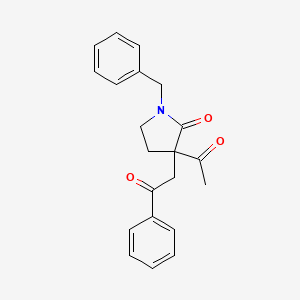
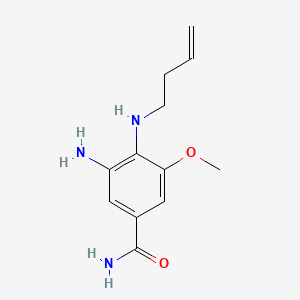
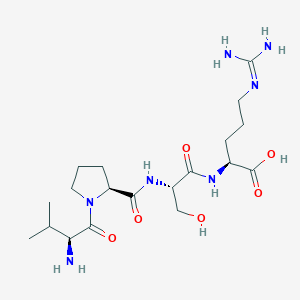
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
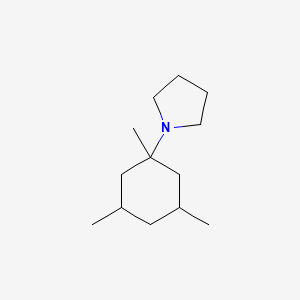
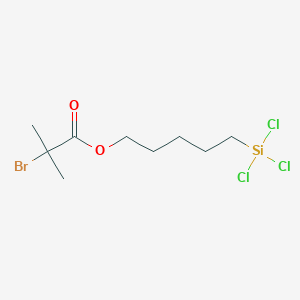
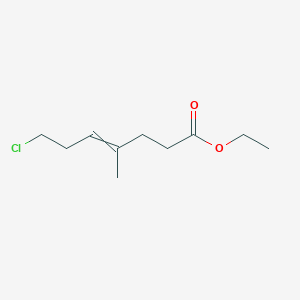
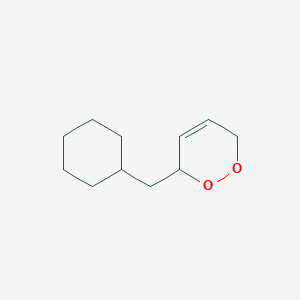
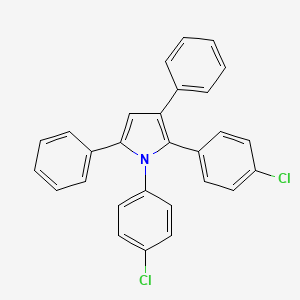
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)
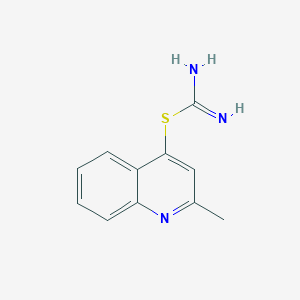
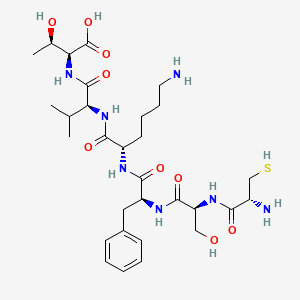
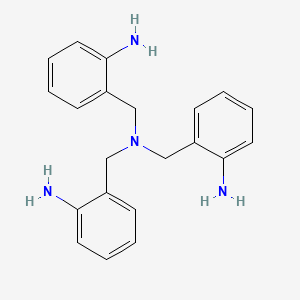
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
